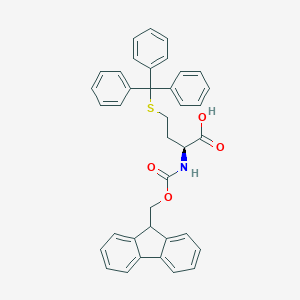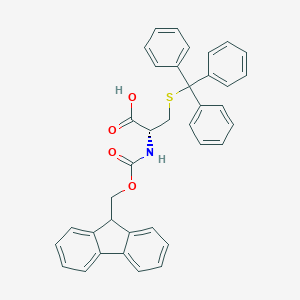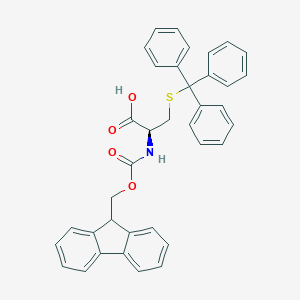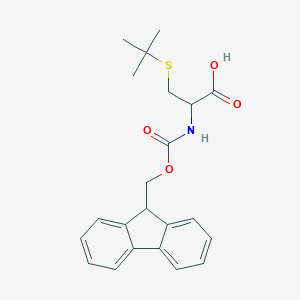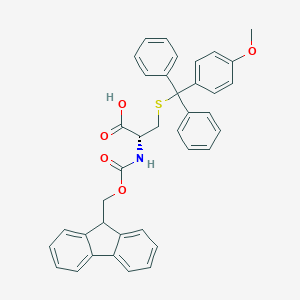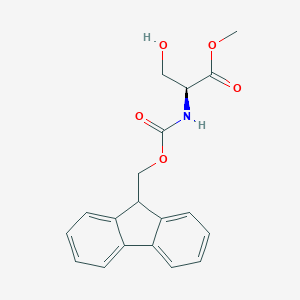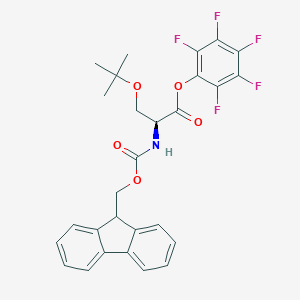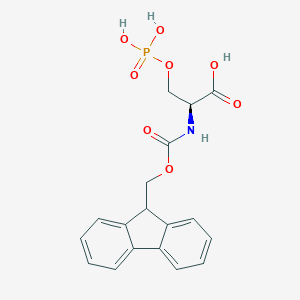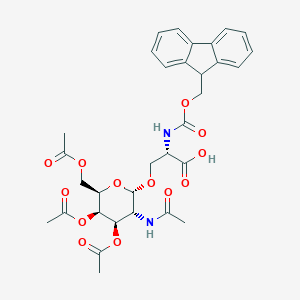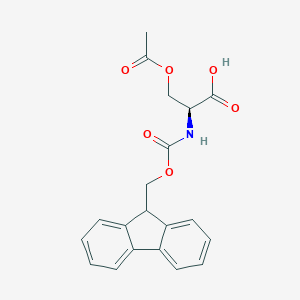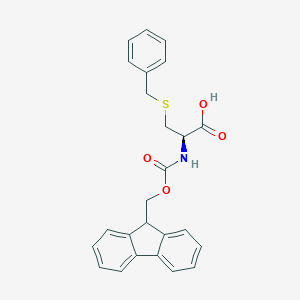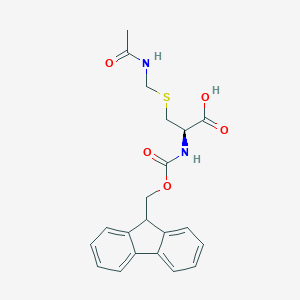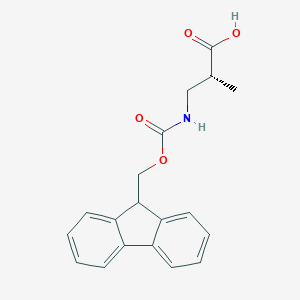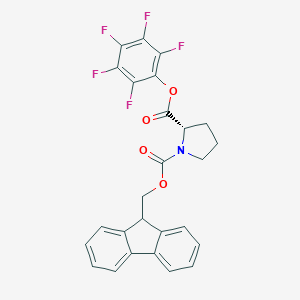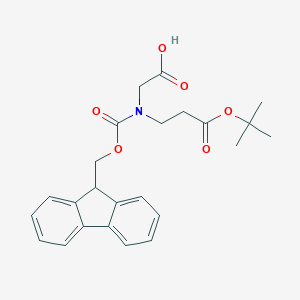
Fmoc-N-(tert-butyloxycarbonylethyl)glycine
Übersicht
Beschreibung
“Fmoc-N-(tert-butyloxycarbonylethyl)glycine” is an Fmoc protected glycine derivative . It has a molecular weight of 425.48 . This compound is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine, the simplest and least sterically hindered of the amino acids, confers a high level of flexibility when incorporated into polypeptides .
Molecular Structure Analysis
The IUPAC name of “Fmoc-N-(tert-butyloxycarbonylethyl)glycine” is { (3-tert-butoxy-3-oxopropyl) [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid . The InChI code is 1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) .Physical And Chemical Properties Analysis
“Fmoc-N-(tert-butyloxycarbonylethyl)glycine” is a white crystalline powder . It has a melting point of 110-117°C . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Protected Amino Acids : It has been used in the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid, a protected analogue for Fmoc-based solid-phase peptide synthesis. This involves the novel use of a chiral Cu(II) complex for asymmetric synthesis, achieving enantiomerically pure amino acid (Smith et al., 2011).
Peptide Nucleic Acid (PNA) Monomers : Fmoc-N-(tert-butyloxycarbonylethyl)glycine has been utilized in the deprotection of tert-butyl group of ferrocenyl uracil PNA monomer, contributing to the field of oligonucleotide analogues (Gasser & Spiccia, 2008).
Peptide Synthesis Improvement : This compound has been instrumental in improving the synthetic methods of polypeptides, offering experimental basis and theoretical reference for amino protection reaction and polypeptide synthesis (Yi-nan & Key, 2013).
Efficient Synthesis of Fmoc-Glycine : It's used in an efficient method for synthesizing Fmoc-glycine, avoiding side reactions and contaminants, thus leading to pure Fmoc-Gly-OH (Kumar et al., 2017).
Synthesis of Nucleic Acid Analogues : Its application extends to the synthesis of N-[2-(fluorenylmethoxycarbonyl)aminoethyl]-N-[(2-N-(tert-butoxycarbonyl)isocytosin-5-yl)acetyl]glycine peptide nucleic acid monomer, aiding in the study of nucleic acid analogues (Wojciechowski & Hudson, 2008).
Biocompatibility in Medical Applications : A peptide containing Fmoc sequence demonstrated good biocompatibility in ophthalmology applications, suggesting its potential in drug delivery systems for treating ocular diseases (Liang et al., 2010).
Solid-Phase Peptide Synthesis : It is used in the synthesis of peptides using solid-phase peptide synthesis, showing high purity in crude peptides, which is significant in peptide chemistry (Sparrow et al., 1996).
Enantiomeric Enrichment in Chemistry : It assists in the enantiomeric enrichment of α-amino acid derivatives, demonstrating its role in the field of chiral chemistry and enantioselective synthesis (O'donnell & Delgado, 2001).
Receptor Binding Modulation in Biochemistry : Fmoc-protected amino acids, including glycine derivatives, play a role in modulating receptor binding to collagen, contributing significantly to the understanding of collagen biochemistry and cell interactions (Cudic & Fields, 2020).
Corrosion Inhibition Applications : A glycine derivative with Fmoc group has been explored as a corrosion inhibitor for carbon steel, indicating its potential in material science and corrosion control (Chen, 2018).
Eigenschaften
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFOWYOHAYGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441275 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |
CAS RN |
174799-89-4 | |
| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



